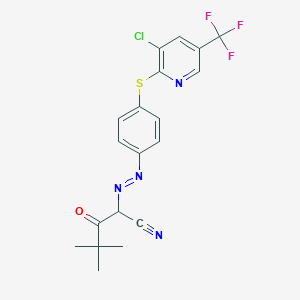
(Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile, or H(3-CF3PA)MDCN, is an organic compound that has been studied for its potential applications in various scientific fields. H(3-CF3PA)MDCN was first synthesized in 2019 by a group of researchers at the University of Tokyo and has since been the subject of numerous research studies. H(3-CF3PA)MDCN is a versatile compound that has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery.
科学研究应用
H(3-CF3PA)MDCN has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery. H(3-CF3PA)MDCN has been shown to be an effective catalyst for the synthesis of various organic compounds, such as amides and esters. In addition, H(3-CF3PA)MDCN has been studied for its potential applications in drug discovery. H(3-CF3PA)MDCN has been shown to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
作用机制
The mechanism of action of H(3-CF3PA)MDCN is not fully understood, however, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in inflammation and is responsible for the production of prostaglandins, which are molecules that play a role in inflammation and pain. H(3-CF3PA)MDCN is believed to bind to the active site of the COX-2 enzyme and inhibit its activity, thus reducing the production of prostaglandins and resulting in the reduction of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of H(3-CF3PA)MDCN have not been fully studied, however, it is believed to have anti-inflammatory and analgesic properties. H(3-CF3PA)MDCN has been shown to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. By inhibiting the activity of COX-2, H(3-CF3PA)MDCN is believed to reduce the production of prostaglandins, resulting in the reduction of inflammation and pain.
实验室实验的优点和局限性
H(3-CF3PA)MDCN is a versatile compound that has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery. H(3-CF3PA)MDCN is a relatively stable compound and can be stored at room temperature. In addition, H(3-CF3PA)MDCN can be synthesized in a laboratory setting using a three-step process. However, H(3-CF3PA)MDCN is a relatively new compound and the biochemical and physiological effects of the compound have not been fully studied.
未来方向
The potential applications of H(3-CF3PA)MDCN are numerous and the compound has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and drug discovery. However, the biochemical and physiological effects of the compound have not been fully studied. Future research should focus on understanding the biochemical and physiological effects of H(3-CF3PA)MDCN, as well as exploring its potential applications in drug discovery and organic synthesis. Additionally, further research should be conducted to explore the potential of H(3-CF3PA)MDCN as a catalyst for the synthesis of various organic compounds. Finally, research should be conducted to explore the potential of H(3-CF3PA)MDCN as a therapeutic agent for the treatment of various diseases and disorders.
合成方法
H(3-CF3PA)MDCN is synthesized using a three-step process. The first step involves the reaction of 3-trifluoromethylphenylacetonitrile with 3-bromopropionic acid in the presence of a base. This reaction results in the formation of the intermediate compound, 3-trifluoromethylphenylacetonitrile-3-bromopropionic acid. The second step involves the reaction of the intermediate compound with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of the desired compound, H(3-CF3PA)MDCN. The final step involves the purification of the compound by recrystallization.
属性
IUPAC Name |
2-[hydroxy-[3-(trifluoromethyl)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)8-2-1-3-9(4-8)17-10(18)7(5-15)6-16/h1-4,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRPWTACKFFGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=C(C#N)C#N)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



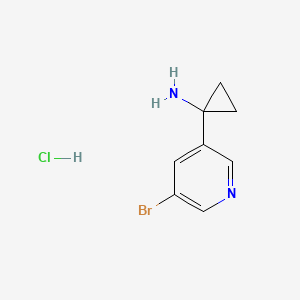
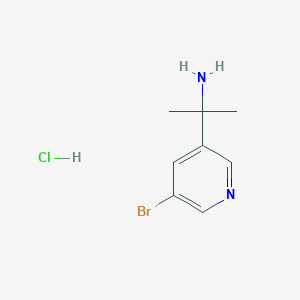
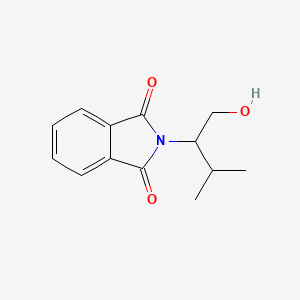
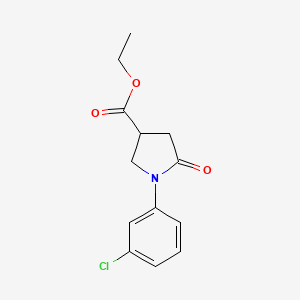
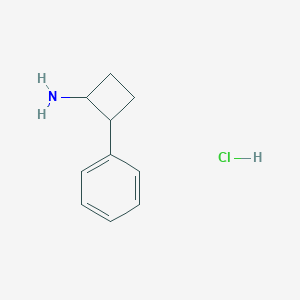
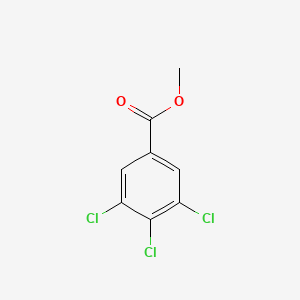
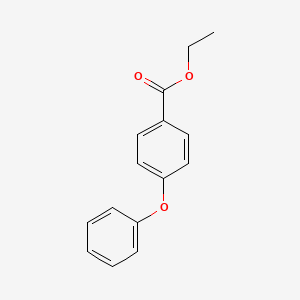
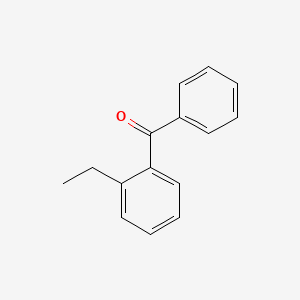
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee)](/img/structure/B6337146.png)

